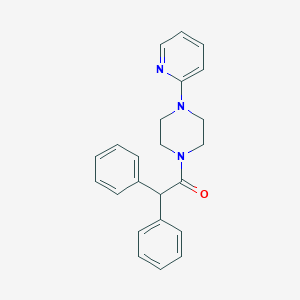

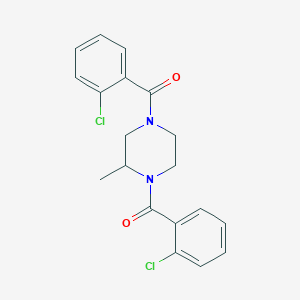

1-(Diphenylacetyl)-4-(2-pyridinyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Pyridyl)piperazine is a piperazine derivative . It belongs to a class of selective α2-adrenoceptor antagonists and shows sympatholytic activity . It’s also a metabolite of Azaperone .

Synthesis Analysis

Pyridinium salts, which include 1-(2-Pyridyl)piperazine, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .Molecular Structure Analysis

The molecular formula of 1-(2-Pyridyl)piperazine is C9H13N3 . The InChI Key is GZRKXKUVVPSREJ-UHFFFAOYSA-N .Chemical Reactions Analysis

Pyridinium salts, including 1-(2-Pyridyl)piperazine, have been highlighted in terms of their synthetic routes and reactivity .Physical And Chemical Properties Analysis

1-(2-Pyridyl)piperazine is a liquid at room temperature . It has a refractive index of 1.595 , a boiling point of 120-122 °C/2 mmHg , and a density of 1.072 g/mL at 25 °C .Applications De Recherche Scientifique

Determination of Isocyanates in Air

This compound may be employed as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase HPLC . Isocyanates are a family of highly reactive, low molecular weight chemicals, widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers. They are increasingly used in the automobile industry, autobody repair, and building insulation materials .

Fluorometric Determination of Airborne Diisocyanates

1-(2-Pyridyl)piperazine can also be used as a reagent for the fluorometric determination of airborne diisocyanates . Diisocyanates are a group of low molecular weight aromatic and aliphatic compounds, which have two isocyanate groups (-NCO). They are widely used in the manufacture of flexible and rigid foams, and in the production of paints, varnishes, and elastomers .

α2-Adrenoceptor Antagonist

This compound belongs to a class of selective α2-adrenoceptor antagonists . α2-Adrenergic receptors are a type of adrenergic receptor that includes three subtypes: α2A, α2B, and α2C. These receptors have a critical role in regulating neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Metabolite of Azaperone

1-(2-Pyridyl)piperazine is also a metabolite of Azaperone . Azaperone is a pyridinylpiperazine and butyrophenone agent that is used in veterinary medicine to prevent aggression and fighting among pigs during transportation to the slaughterhouse .

Interaction with Noradrenergic Systems

There is pharmacological evidence for the involvement of 1-(2-pyridinyl)-piperazine in the interaction of buspirone or gepirone with noradrenergic systems . This suggests that 1-(2-pyridinyl)-piperazine could be responsible for some of the apparent noradrenergic effects of buspirone and gepirone .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 1-(Diphenylacetyl)-4-(2-pyridinyl)piperazine is the α2-adrenoceptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

1-(Diphenylacetyl)-4-(2-pyridinyl)piperazine acts as a selective antagonist at the α2-adrenoceptor . By blocking these receptors, it inhibits the negative feedback mechanism that normally inhibits the release of norepinephrine. This results in an increase in the release of norepinephrine and an overall increase in sympathetic activity .

Biochemical Pathways

The increased release of norepinephrine stimulates the adrenergic receptors, leading to a series of reactions in the adrenergic signal transduction pathway. This can result in various physiological effects, such as increased heart rate and blood pressure .

Pharmacokinetics

It is known to be soluble in chloroform and methanol , which suggests that it may have good bioavailability

Result of Action

The overall effect of 1-(Diphenylacetyl)-4-(2-pyridinyl)piperazine’s action is an increase in sympathetic activity. This can lead to various physiological effects, such as increased heart rate and blood pressure . It also shows sympatholytic activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(Diphenylacetyl)-4-(2-pyridinyl)piperazine. For instance, it is air sensitive and should be stored away from air and oxidizing agents . It is also incompatible with carbon dioxide, strong acids, acid chlorides, and acid anhydrides .

Propriétés

IUPAC Name |

2,2-diphenyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O/c27-23(26-17-15-25(16-18-26)21-13-7-8-14-24-21)22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,22H,15-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGMZIBVLUMQGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

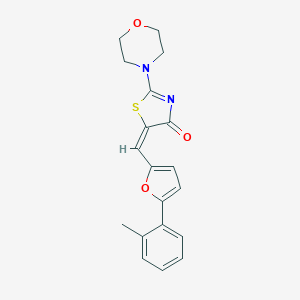

![5-[(5-{4-nitrophenyl}-2-furyl)methylene]-2-[4-(4-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B409329.png)

![(5E)-2-(benzylamino)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B409330.png)

![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-[4-(4-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B409334.png)

![2-(4-benzyl-1-piperazinyl)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B409336.png)

![8-([1,1'-biphenyl]-4-yloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B409337.png)

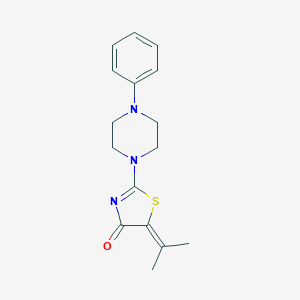

![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one](/img/structure/B409342.png)

![2-{3-ethyl-4-oxo-5-[2-(1,3,3-trimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-2-ylidene}-1H-indene-1,3(2H)-dione](/img/structure/B409343.png)